(E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
Overview
Description
(E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a fluoro-substituted phenyl ring and a cinnoline core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Fluoro-Substituted Phenyl Intermediate:
Construction of the Cinnoline Core: The cinnoline core is synthesized through cyclization reactions, which may involve the use of hydrazine derivatives and appropriate catalysts.
Coupling Reactions: The final step involves coupling the fluoro-substituted phenyl intermediate with the cinnoline core under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol: A similar compound with a chloro substitution instead of a cinnoline core.
2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol: Another related compound with a different core structure.
Uniqueness
(E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is unique due to its specific combination of a fluoro-substituted phenyl ring and a cinnoline core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(E)-3-(4-fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-10-6-16-13(17(7-10)21-22-3)9-15(19-20-16)12-4-5-14(18)11(2)8-12/h4-5,8-10H,6-7H2,1-3H3/b21-17+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSRGEAFLNBMJW-HEHNFIMWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC(=C(C=C3)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC(=C(C=C3)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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